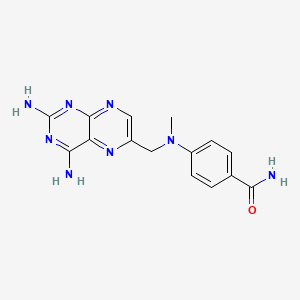
4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzamide is an organic compound with the molecular formula C15H15N7O2. It is a derivative of pteridine and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pteridine ring system substituted with amino groups and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzamide typically involves the reaction of 2,4-diamino-6-bromomethylpteridine with N-methylaminobenzoyl derivatives. The reaction is carried out under controlled conditions, often involving the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C). The reaction temperature is usually maintained between 80-100°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and automated systems to control reaction parameters. Purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, under mild to moderate temperatures
Major Products Formed
Oxidation: Formation of pteridine derivatives with oxidized functional groups.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of substituted pteridine derivatives with various functional groups
Scientific Research Applications
4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of dihydrofolate reductase (DHFR). By binding to the active site of DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines and pyrimidines. This inhibition leads to a decrease in DNA, RNA, and protein synthesis, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: (S)-2-(4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)pentanedioic acid.
Aminopterin: (S)-2-{4-[(2,4-Diaminopteridin-6-yl)methylamino]benzamido}pentanedioic acid
Uniqueness
4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzamide is unique due to its specific substitution pattern on the pteridine ring and the presence of a benzamide moiety. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications .
Properties
CAS No. |
66063-38-5 |
|---|---|
Molecular Formula |
C15H16N8O |
Molecular Weight |
324.34 g/mol |
IUPAC Name |
4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzamide |
InChI |
InChI=1S/C15H16N8O/c1-23(10-4-2-8(3-5-10)13(17)24)7-9-6-19-14-11(20-9)12(16)21-15(18)22-14/h2-6H,7H2,1H3,(H2,17,24)(H4,16,18,19,21,22) |
InChI Key |
QZOTWJDGJRTBLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




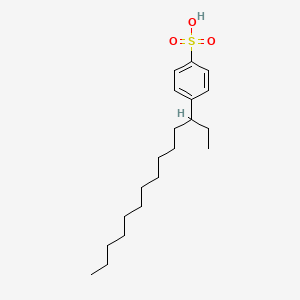
![(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid](/img/structure/B14472811.png)
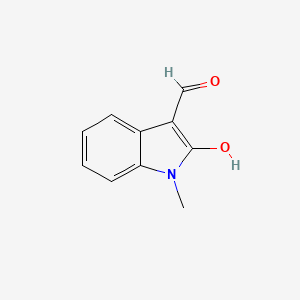
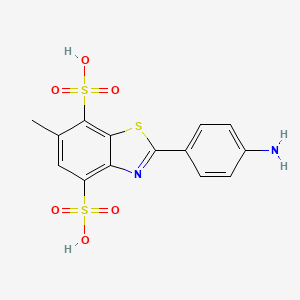
![4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14472818.png)
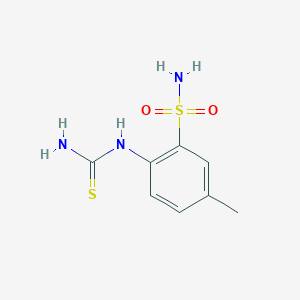
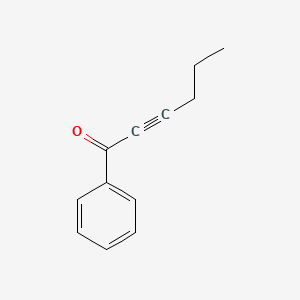
![1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene](/img/structure/B14472839.png)
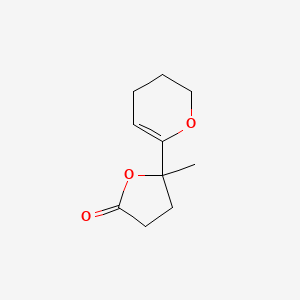


![[(Dimethylamino)(phenyl)methyl]phosphonic acid](/img/structure/B14472857.png)
